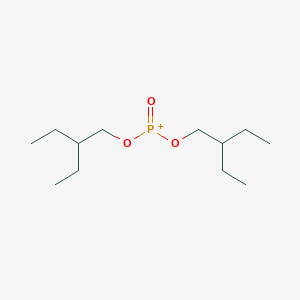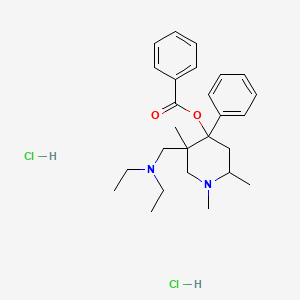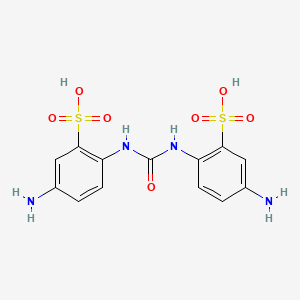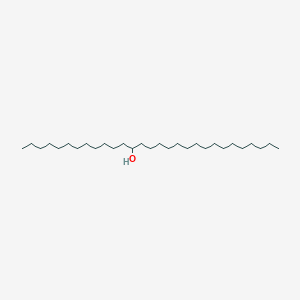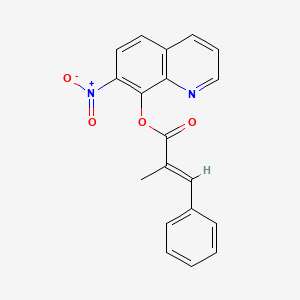![molecular formula C17H14N2O4 B14680180 N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 27861-33-2](/img/structure/B14680180.png)
N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is an organic compound with a complex structure that includes a nitrophenyl group, an oxopropenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide can be achieved through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure with a methoxy group instead of the oxopropenyl group.
N-(4-Nitrophenyl)acetamide: Lacks the oxopropenyl group but has a similar nitrophenyl and acetamide structure.
Uniqueness
N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide is unique due to the presence of the oxopropenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
27861-33-2 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C17H14N2O4/c1-12(20)18-15-7-2-13(3-8-15)4-11-17(21)14-5-9-16(10-6-14)19(22)23/h2-11H,1H3,(H,18,20) |
InChI Key |
JGIAYVYSCKASJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



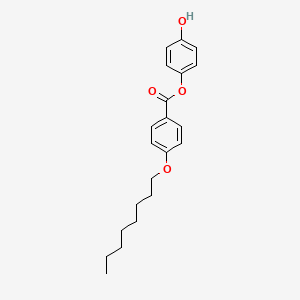
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
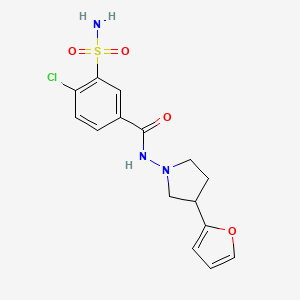
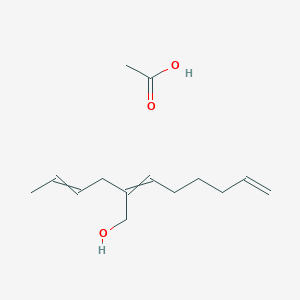
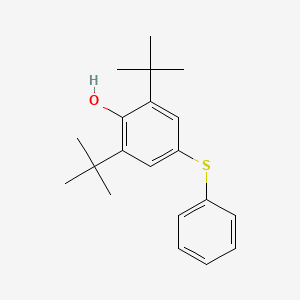

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

